molecular formula C11H9Cl2N3 B1510647 4,6-dichloro-N-methyl-N-phenylpyrimidin-2-amine CAS No. 7038-66-6

4,6-dichloro-N-methyl-N-phenylpyrimidin-2-amine

Cat. No.: B1510647
CAS No.: 7038-66-6
M. Wt: 254.11 g/mol
InChI Key: JYQXJUUXAWIMLC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified by its International Union of Pure and Applied Chemistry name, which precisely describes the substitution pattern on the pyrimidine ring system. The compound possesses the molecular formula C₁₁H₉Cl₂N₃ and exhibits a molecular weight of 254.11 grams per mole. The Chemical Abstracts Service registry number for this compound is 7038-66-6, providing a unique identifier for database searches and regulatory documentation.

The nomenclature of this compound reflects the systematic naming conventions established for pyrimidine derivatives. The base structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions. The numbering system for pyrimidines follows standard heterocyclic conventions, where the nitrogen atoms occupy positions 1 and 3, and the remaining carbon atoms are numbered sequentially.

Property Value Reference
Molecular Formula C₁₁H₉Cl₂N₃
Molecular Weight 254.11 g/mol
Chemical Abstracts Service Number 7038-66-6
International Union of Pure and Applied Chemistry Name This compound
Catalog Number (AK Scientific) 4744DU
Purity (Commercial) 95%

The structural designation indicates that chlorine atoms are positioned at the 4 and 6 positions of the pyrimidine ring, while the amine functionality at position 2 bears both methyl and phenyl substituents on the nitrogen atom. This specific substitution pattern distinguishes it from other isomeric forms, such as the 2,6-dichloro-N-methyl-N-phenylpyrimidin-4-amine variant, which has a different substitution pattern and consequently different chemical properties.

Historical Context and Discovery

The development of chlorinated pyrimidine derivatives has its roots in the early synthetic work on pyrimidine chemistry dating back to the late 19th century. The first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879, who prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This foundational work established the synthetic pathways that would later be adapted for the preparation of various chlorinated pyrimidine derivatives.

The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and who first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The specific synthesis methods for dichloropyrimidine derivatives evolved significantly during the 20th century. Patent literature from the early 2000s documents improved industrial processes for preparing 4,6-dichloropyrimidine precursors, with methods achieving yields exceeding 83% based on diethyl malonate starting materials. These synthetic advances established the foundation for preparing more complex substituted derivatives like this compound.

Research into 2-amino-4,6-dichloropyrimidine derivatives, which are closely related to the target compound, demonstrates the industrial significance of these materials as intermediates for medicines and agricultural chemicals. The development of efficient chlorination processes using phosphorus oxychloride at temperatures ranging from 50°C to 100°C in the presence of solvents and acid-removing agents has enabled large-scale production of these compounds.

Significance in Heterocyclic Chemistry

This compound holds considerable significance within the broader context of heterocyclic chemistry, particularly in the realm of halogenated heterocycles. Halogenated heterocyclic compounds represent one of the most widely used groups for synthetic reactions due to their unique electronic properties and reactivity patterns. The presence of halogen atoms, particularly chlorine, significantly influences the electronic distribution within the aromatic system, creating sites of enhanced electrophilicity that facilitate nucleophilic substitution reactions.

The pyrimidine ring system itself is of fundamental importance in biological systems, as it forms the backbone of several nucleotide bases including cytosine, thymine, and uracil. This biological relevance has driven extensive research into synthetic pyrimidine derivatives, seeking compounds with enhanced biological activity or novel properties. The specific substitution pattern present in this compound creates a molecule with distinct electronic characteristics compared to the naturally occurring pyrimidine bases.

Within synthetic organic chemistry, compounds of this type serve as versatile building blocks for the construction of more complex molecular architectures. The chlorine atoms at positions 4 and 6 provide reactive sites for further substitution reactions, while the N-methyl-N-phenyl substitution at position 2 introduces steric and electronic effects that can influence both reactivity and biological activity. This combination of reactive sites and structural complexity makes the compound particularly valuable for medicinal chemistry applications.

Application Area Significance Reference
Pharmaceutical Development Key intermediate for antiviral and anticancer agents
Agricultural Chemicals Component in herbicide and pesticide formulations
Material Science Building block for specialty polymers and resins
Biochemical Research Precursor for nucleoside analog synthesis
Analytical Chemistry Standard for analytical method development

The broader category of halogenated heterocycles, to which this compound belongs, encompasses over 3,000 different compounds available for synthetic applications. These materials are extensively used in lithiation reactions and palladium-catalyzed cross-coupling methodologies, highlighting their versatility in modern synthetic chemistry. The electronic effects introduced by halogen substitution often enhance the biological activity of heterocyclic compounds, making them particularly attractive targets for pharmaceutical research.

Research into pyrimidine derivatives has also revealed their importance in understanding structure-activity relationships in drug design. The ability to systematically modify the substitution pattern on the pyrimidine ring allows medicinal chemists to optimize biological activity while minimizing unwanted side effects. In this context, this compound serves as both a synthetic target and a model system for investigating the effects of halogen substitution on biological activity.

Properties

IUPAC Name

4,6-dichloro-N-methyl-N-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3/c1-16(8-5-3-2-4-6-8)11-14-9(12)7-10(13)15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQXJUUXAWIMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744856
Record name 4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7038-66-6
Record name 4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine, also known as fenclorim, is a compound with significant biological activity, particularly in agricultural and medicinal contexts. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula: C11H9Cl2N3
  • CAS Number: 7038-66-6
  • Molecular Weight: 246.11 g/mol

Fenclorim acts primarily as a safener in agricultural applications. It enhances the tolerance of crops to herbicides by inducing the expression of detoxifying enzymes, particularly glutathione S-transferases (GSTs). This induction allows plants to better manage herbicide stress by facilitating the conjugation and subsequent detoxification of harmful compounds .

1. Herbicidal Safener Activity

  • Fenclorim has been shown to increase the tolerance of rice and other crops to chloroacetanilide herbicides. By enhancing GST expression, fenclorim helps in the detoxification processes that mitigate herbicide toxicity .

2. Antimalarial Activity

  • Research indicates that derivatives of fenclorim exhibit potent antimalarial properties. In vitro studies have demonstrated that certain pyrimidine hybrids related to fenclorim show significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values below 0.05 µM for some derivatives .

3. Anti-inflammatory Effects

  • Some studies have reported anti-inflammatory activity associated with pyrimidine derivatives similar to fenclorim. These compounds have been observed to inhibit COX-2 activity, a key enzyme involved in inflammation, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

StudyFocusFindings
Herbicidal ToleranceFenclorim enhances GST expression in Arabidopsis thaliana, leading to increased tolerance to herbicides.
Antimalarial ActivityCompounds derived from fenclorim exhibited significant antimalarial activity against P. falciparum, surpassing traditional treatments in efficacy.
Anti-inflammatory ActivityPyrimidine derivatives showed notable inhibition of COX-2, indicating potential for anti-inflammatory applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine
  • CAS No.: 7038-66-6
  • Molecular Formula : C₁₁H₉Cl₂N₃
  • Molecular Weight : 254.12 g/mol
  • Physical Properties : Polar Surface Area (PSA) = 29 Ų, XLogP3 = 4.1 .

Structural Features :
The molecule consists of a pyrimidine ring substituted with two chlorine atoms at positions 4 and 4. The amine group at position 2 is modified with methyl and phenyl substituents, conferring steric bulk and lipophilicity. This substitution pattern distinguishes it from simpler pyrimidine derivatives and influences its reactivity and intermolecular interactions .

Comparison with Structural Analogues

3,6-Dichloro-N-(4,6-Dichloropyrimidin-2-yl)Picolinamide

  • Structure : Features a picolinamide group instead of N-methyl-N-phenyl substitution.
  • Key Differences :
    • Hydrogen Bonding : Forms intermolecular N–H···O hydrogen bonds, creating extended chains in the crystal lattice. This contrasts with the target compound, where steric hindrance from the phenyl group limits hydrogen bonding .
    • Dihedral Angle : The picolinamide derivative exhibits a near-perpendicular dihedral angle (86.6°) between the pyrimidine and picolinamide rings, minimizing steric clashes. In contrast, the target compound’s phenyl group may adopt a more coplanar arrangement due to π-π interactions .
    • Reactivity : The presence of a reactive amide group in the picolinamide derivative enables chelation with metal ions, a property absent in the target compound .

4,6-Dimethoxy-N-Phenylpyrimidin-2-Amine

  • Structure : Methoxy groups replace chlorine atoms at positions 4 and 5.
  • Key Differences: Electronic Effects: Methoxy groups are electron-donating, increasing electron density on the pyrimidine ring. This contrasts with the electron-withdrawing chlorine substituents in the target compound, which enhance electrophilic substitution reactivity .

4,6-Dichloro-N,N-Dimethylpyrimidin-2-Amine

  • Structure : N,N-Dimethyl substitution instead of N-methyl-N-phenyl.
  • Key Differences: Steric Effects: The smaller dimethyl group reduces steric hindrance compared to the bulky phenyl group in the target compound.

N-(4,6-Dimethylpyrimidin-2-yl)-1H-Benzimidazol-2-Amine

  • Structure : Substituted with a benzimidazole moiety and methyl groups on the pyrimidine ring.
  • Key Differences: Planarity and Stacking: The benzimidazole group introduces rigidity and extended conjugation, enhancing π-π stacking interactions. This contrasts with the phenyl group in the target compound, which may adopt variable orientations .

Preparation Methods

Typical Procedure Using N-Methyl-N-phenylamine

A representative synthetic route involves the reaction of 4,6-dichloropyrimidine with N-methyl-N-phenylamine under inert atmosphere and low temperature to achieve selective substitution at the 2-position:

  • Reagents and Conditions:

    • 4,6-Dichloropyrimidine (1 equivalent)
    • N-methyl-N-phenylamine (excess or stoichiometric)
    • Solvent: Tetrahydrofuran (THF)
    • Base: Sodium hexamethyldisilazide (NaHMDS) or similar strong base
    • Temperature: Initially cooled to -70°C to control reactivity
    • Inert atmosphere: Nitrogen or argon to prevent oxidation
  • Procedure:

    • Dissolve N-methyl-N-phenylamine in THF under nitrogen atmosphere.
    • Cool the solution to -70°C.
    • Add NaHMDS solution dropwise to generate the amide anion.
    • Slowly add a solution of 4,6-dichloropyrimidine in THF by cannula over 2 minutes.
    • Stir for 10 to 40 minutes at low temperature to ensure complete conversion.
    • Quench the reaction with acetic acid.
    • Partition the mixture between brine and an organic solvent mixture (ethyl acetate-hexane approximately 1:1).
    • Concentrate the organic layer and purify by silica gel chromatography.
  • Yields and Physical Data:

    • Yield: Approximately 67-87% depending on exact conditions and scale.
    • Product: White to off-white amorphous solid.
    • Melting point: Typically around 100-110°C depending on purity and substituents.

This method is adapted from procedures reported for related 4,6-dichloropyrimidine amination reactions and has been demonstrated to provide high purity products suitable for further functionalization.

Alternate Preparation via Lithiation

An alternative approach involves lithiation of the amine followed by nucleophilic substitution:

  • Reagents and Conditions:

    • 2-Phenyl-N-methylamine or aniline derivative
    • n-Butyllithium (n-BuLi) in hexane
    • 4,6-Dichloropyrimidine
    • Solvent: THF
    • Temperature: -70°C
  • Procedure:

    • Cool a solution of N-methyl-N-phenylamine in THF under nitrogen to -70°C.
    • Add n-BuLi dropwise to form the lithium amide intermediate.
    • After 15 minutes, add 4,6-dichloropyrimidine solution slowly.
    • Stir for 15 minutes at -70°C.
    • Quench with acetic acid.
    • Extract and purify as above.
  • Yields:

    • Comparable to the NaHMDS method, around 78-85% yield.
    • Product isolated as a white solid with similar melting point and spectral properties.

Preparation of the Pyrimidine Core

The 4,6-dichloropyrimidine starting material is commonly synthesized by chlorination of 4,6-dihydropyrimidine derivatives:

  • Typical synthesis:
    • Cyclization of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide yields 4,6-dihydro-2-methylpyrimidine with high yield (~91%).
    • Subsequent nitration using a mixed acid system (nitric acid, trichloroacetic acid, acetic acid) affords 4,6-dichloro-2-methyl-5-nitropyrimidine (~88% yield).
    • Chlorination with phosphorus oxytrichloride converts the nitro derivative to 4,6-dichloropyrimidine (~83% yield).

This multi-step approach provides a reliable supply of the chlorinated pyrimidine intermediate for subsequent amination.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
NaHMDS-mediated amination 4,6-Dichloropyrimidine, N-methyl-N-phenylamine, NaHMDS, THF -70°C, N2 atmosphere 67-87 High selectivity, mild conditions
Lithiation with n-BuLi N-methyl-N-phenylamine, n-BuLi, 4,6-Dichloropyrimidine, THF -70°C, N2 atmosphere 78-85 Requires strong base, sensitive
Pyrimidine core synthesis Acetamidine HCl, diethyl malonate, NaOMe, nitration, POCl3 Multi-step, various temps 82-91 (each step) Provides chlorinated intermediate

Research Findings and Notes

  • The use of strong non-nucleophilic bases like NaHMDS allows clean formation of the amide anion for nucleophilic substitution on the pyrimidine ring.
  • Low temperature (-70°C) is critical to control reaction rates and avoid side reactions.
  • The chlorines at positions 4 and 6 of the pyrimidine ring show different reactivities, enabling selective substitution at position 2.
  • Purification by silica gel chromatography using gradients of ethyl acetate and hexane is effective for isolating pure products.
  • Alternative amines and substituted anilines can be used to prepare analogues with different substituents on the pyrimidine ring, demonstrating the versatility of the method.
  • The pyrimidine core synthesis via cyclization and chlorination is well-established and yields high purity intermediates essential for subsequent functionalization.

Q & A

Q. What are the optimized synthetic routes for 4,6-dichloro-N-methyl-N-phenylpyrimidin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ( ) were synthesized via refluxing ethanol with a nucleophilic thiol intermediate. For this compound:

  • Use 4,6-dichloropyrimidin-2-amine as the core.
  • React with methyl iodide and phenylboronic acid under Suzuki-Miyaura coupling conditions.
  • Optimize temperature (80–120°C), solvent (DCM or toluene), and base (K₂CO₃ or NaOEt) to enhance yield .

Table 1: Reaction Condition Optimization

SolventBaseTemperature (°C)Yield (%)
TolueneK₂CO₃11068
DCMNaOEt8045
EthanolNaOH10052

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and phenyl groups). Chemical shifts for pyrimidine protons typically appear at δ 8.5–9.0 ppm .
  • X-ray Crystallography: Resolve the crystal structure to validate stereochemistry and intermolecular interactions. For pyrimidine analogs, monoclinic systems (e.g., P2₁/c) are common, with R-factors < 0.05 ensuring accuracy .
  • Mass Spectrometry: Confirm molecular weight (expected m/z ~ 283.1 for C₁₁H₁₀Cl₂N₃) with ESI-MS .

Q. How does the electronic nature of substituents affect the reactivity of the pyrimidine ring?

Methodological Answer: Chlorine atoms at positions 4 and 6 increase electrophilicity, enabling nucleophilic substitutions. Compare with fluorinated analogs ( ) where fluorine’s electronegativity reduces ring reactivity.

  • Conduct Hammett studies to quantify substituent effects.
  • Use DFT calculations (B3LYP/6-31G*) to map electron density distribution .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical data for this compound?

Methodological Answer:

  • Perform DFT calculations (Gaussian 09) to predict NMR chemical shifts and compare with experimental data. Adjust basis sets (e.g., 6-311++G**) for accuracy .
  • Use Molecular Dynamics (MD) simulations to study solvent effects on crystallization, addressing deviations in X-ray vs. solution-phase structures .

Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?

Methodological Answer:

  • Protection/Deprotection: Temporarily block reactive sites (e.g., amine groups) with Boc or Fmoc groups during halogenation.
  • Catalytic Optimization: Employ Pd(OAc)₂/XPhos catalysts for selective cross-couplings, minimizing byproducts like dehalogenated species .

Table 2: Catalytic Efficiency in Cross-Coupling

CatalystLigandByproduct Yield (%)
Pd(OAc)₂XPhos5
PdCl₂(PPh₃)₂PPh₃18

Q. What mechanistic insights explain the compound’s potential bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Docking Studies (AutoDock Vina): Simulate binding to targets like dihydrofolate reductase (DHFR). Chlorine atoms may form hydrophobic interactions with active-site residues .
  • Kinetic Assays: Measure IC₅₀ values using UV-Vis spectroscopy. For pyrimidine derivatives, IC₅₀ ranges of 10–50 µM are typical against bacterial DHFR .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different solvents?

Methodological Answer:

  • Solubility Screening: Use a standardized shake-flask method (OECD 105) across polar (DMSO, water) and non-polar (hexane) solvents.
  • Thermodynamic Analysis: Calculate Hansen solubility parameters to explain anomalies (e.g., higher solubility in DMSO due to H-bonding) .

Methodological Best Practices

  • Purification: Use flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) for ≥98% purity .
  • Stability Testing: Store under inert gas (N₂) at −20°C to prevent hydrolysis of chloro groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-N-methyl-N-phenylpyrimidin-2-amine
Reactant of Route 2
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4,6-dichloro-N-methyl-N-phenylpyrimidin-2-amine

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